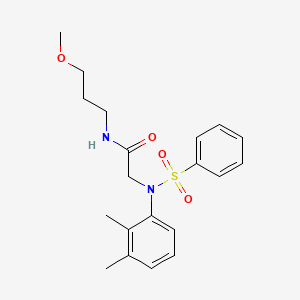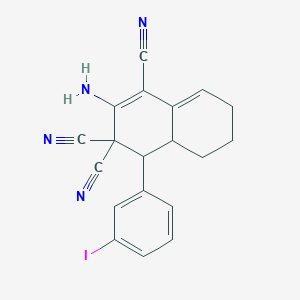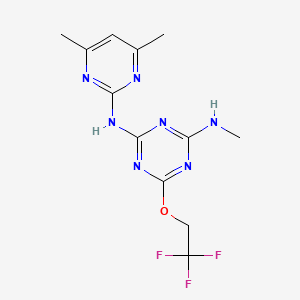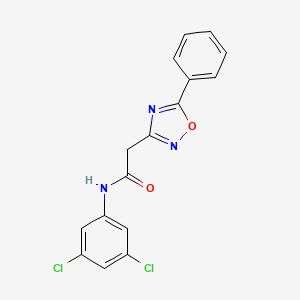![molecular formula C22H23N3O2 B5213142 2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide, commonly known as BIIM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indanecarboxamides and has a chemical formula of C26H27N3O2. The compound has gained popularity due to its potential therapeutic applications in various diseases, including cancer.
作用机制
The mechanism of action of BIIM is not fully understood. However, studies have shown that the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. BIIM has also been shown to inhibit cell proliferation by inducing cell cycle arrest and downregulating various oncogenes. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB.
Biochemical and Physiological Effects:
BIIM has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. BIIM has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB. The compound has also been shown to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
One of the major advantages of BIIM is its potential therapeutic applications in various diseases, including cancer. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. BIIM has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. However, one of the major limitations of BIIM is its poor solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which limits its therapeutic potential.
未来方向
There are various future directions for BIIM. One of the major future directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another future direction is the development of new derivatives of BIIM that can improve its therapeutic potential. The compound can also be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to fully understand the mechanism of action of BIIM and its potential therapeutic applications in various diseases.
合成方法
The synthesis of BIIM is a multistep process involving the reaction of various chemicals. The first step involves the reaction of 2-indanecarboxylic acid with thionyl chloride to form 2-indanecarboxylic acid chloride. The acid chloride is then reacted with benzylamine to form 2-benzylamino-2-indanecarboxamide. The next step involves the reaction of 3-amino-5-methylisoxazole with 2-benzylamino-2-indanecarboxamide to form BIIM. The final product is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
BIIM has been extensively used in scientific research for its potential therapeutic applications. The compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models. BIIM has been used in the development of various drugs, including anti-cancer agents and anti-inflammatory drugs.
属性
IUPAC Name |
2-[benzyl(methyl)amino]-N-(1,2-oxazol-3-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-25(16-17-7-3-2-4-8-17)22(13-18-9-5-6-10-19(18)14-22)21(26)23-15-20-11-12-27-24-20/h2-12H,13-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOBCAZTRCMSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methyl)amino]-N-(1,2-oxazol-3-ylmethyl)-1,3-dihydroindene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-bromophenyl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5213064.png)
![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)


![2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5213090.png)
![N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)

![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)
![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)
![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)